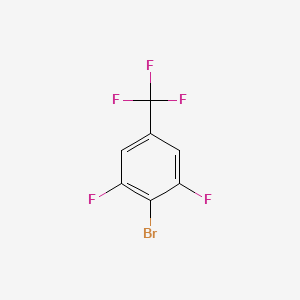

4-Bromo-3,5-difluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDJSTBBLBVDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381218 | |

| Record name | 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499238-36-7 | |

| Record name | 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-difluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3,5-difluorobenzotrifluoride CAS number

An In-depth Technical Guide to 4-Bromo-3,5-difluorobenzotrifluoride for Researchers and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. Its CAS Number is 499238-36-7.[1][2][3] This document provides an in-depth analysis of its physicochemical properties, a detailed and reasoned synthesis protocol, and a thorough exploration of its applications, particularly as a versatile building block in medicinal chemistry. By synthesizing technical data with field-proven insights, this guide aims to empower scientists to effectively leverage this compound in their synthetic and drug discovery endeavors.

Introduction: The Strategic Value of Multi-functionalized Fluorinated Scaffolds

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[4][5] this compound emerges as a particularly powerful building block due to its unique trifecta of functionalities: a reactive bromine atom, a metabolically robust difluorinated benzene ring, and an electron-withdrawing trifluoromethyl group.[1] This strategic combination provides a versatile platform for constructing complex molecular architectures, making it an indispensable intermediate in the synthesis of novel therapeutics and agrochemicals.[1][5] This guide will deconstruct the compound's attributes, from its fundamental properties to its advanced applications, providing the practical and theoretical foundation necessary for its proficient use.

Physicochemical Data and Specifications

A precise understanding of a compound's physical properties is critical for experimental design, including reaction setup, purification, and storage. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 499238-36-7 | [1][2][3] |

| IUPAC Name | 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene | [1][2] |

| Molecular Formula | C₇H₂BrF₅ | [1][2] |

| Molecular Weight | 260.99 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~162.6 °C at 760 mmHg | [1] |

| Density | ~1.74 g/cm³ at 25 °C | [1] |

Note: Physical properties can vary slightly between batches and suppliers. Always consult the Certificate of Analysis for lot-specific data.

Synthesis Protocol: Electrophilic Aromatic Substitution

The synthesis of this compound is typically achieved via the electrophilic bromination of 3,5-difluorobenzotrifluoride.[1] The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the ring, necessitating a potent brominating system and carefully controlled conditions to achieve selective substitution at the desired position.

Detailed Step-by-Step Methodology

Objective: To synthesize this compound via catalyzed electrophilic bromination.

Materials:

-

3,5-Difluorobenzotrifluoride (Starting Material)

-

N-Bromosuccinimide (NBS) (Brominating Agent)

-

Fuming Sulfuric Acid (20% SO₃) (Catalyst)

-

Dichloromethane (DCM), anhydrous (Solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) (Drying Agent)

-

Round-bottom flask with stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

Protocol:

-

Reaction Setup: Charge a dry round-bottom flask with 3,5-difluorobenzotrifluoride and anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Add N-Bromosuccinimide to the solution in a single portion. Stir the mixture until the NBS is fully suspended.

-

Catalyst Introduction: Cool the flask in an ice bath. Slowly add fuming sulfuric acid dropwise via a dropping funnel over 20-30 minutes. Causality: The slow, cooled addition is critical to manage the exothermic reaction and prevent uncontrolled side reactions. The fuming sulfuric acid acts as a powerful catalyst, activating the NBS to generate the highly electrophilic bromonium ion required to attack the deactivated aromatic ring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture over crushed ice. This safely quenches the reactive species and begins the neutralization process.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution until effervescence ceases to neutralize the acid. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield the final this compound as a clear liquid. The purity should be confirmed by GC-MS and NMR.

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the catalyzed bromination synthesis.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate. The bromine atom serves as a synthetic "handle" for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations

-

Suzuki-Miyaura Coupling: The bromine atom readily couples with a wide range of aryl and heteroaryl boronic acids or esters. This is a robust and widely used method for forming C(sp²)-C(sp²) bonds, which are prevalent in many drug scaffolds.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with various amines. It is a critical transformation for synthesizing kinase inhibitors, GPCR ligands, and other nitrogen-containing bioactive molecules.[6]

-

Sonogashira Coupling: The coupling with terminal alkynes provides access to aryl alkynes, which are important precursors for various heterocycles and conjugated systems.[4]

-

Nucleophilic Aromatic Substitution (SₙAr): While the bromine itself can be substituted, the electron-withdrawing groups also activate the ring, making it susceptible to nucleophilic attack under certain conditions, allowing for the introduction of other functional groups.[1]

Logical Workflow: Building a Kinase Inhibitor Core

The diagram below illustrates a common logic path in drug discovery where this compound is used to construct a complex biaryl amine, a common core structure in modern kinase inhibitors.

Caption: Logical pathway for using the title compound in drug discovery.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[7]

-

Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.[7] Do not breathe vapors or mist.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[9]

-

Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations.

Note: This is a summary of safety precautions. Always consult the full Safety Data Sheet (SDS) provided by the supplier before use.[10]

Conclusion

This compound is a high-value, strategic building block for chemical synthesis. Its unique array of functional groups provides a robust platform for diversification, enabling the efficient construction of complex molecules for the pharmaceutical and agrochemical industries.[11] A comprehensive understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, is essential for scientists aiming to leverage its full potential in their research and development programs.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluorobenzotrifluoride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Advanced Synthesis: The Power of 4-Bromo-3-fluorobenzotrifluoride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. Retrieved from [Link]

Sources

- 1. Buy this compound | 499238-36-7 [smolecule.com]

- 2. This compound | C7H2BrF5 | CID 2778983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 499238-36-7 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | 499238-36-7 [amp.chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

- 11. nbinno.com [nbinno.com]

4-Bromo-3,5-difluorobenzotrifluoride physical properties

An In-depth Technical Guide to 4-Bromo-3,5-difluorobenzotrifluoride for Advanced Research and Development

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and material scientists working with this compound. It moves beyond a simple cataloging of properties to provide in-depth insights into its synthesis, characterization, reactivity, and application, grounded in established chemical principles. The document is designed to empower professionals to leverage the unique attributes of this versatile chemical building block with scientific rigor and practical efficacy.

Core Chemical Identity and Physicochemical Profile

This compound, with the IUPAC name 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene, is a highly functionalized aromatic compound.[1] Its structure is characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and a trifluoromethyl group. This unique combination of electron-withdrawing groups imparts significant chemical stability and provides multiple reactive sites for synthetic transformations.[2]

The strategic placement of these substituents makes it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and advanced materials.[2][3] The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance the metabolic stability and binding affinity of drug candidates. The difluoro substitution pattern further modulates the electronic properties of the aromatic ring, influencing its reactivity and the pKa of adjacent functionalities.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 499238-36-7 | [1] |

| Molecular Formula | C₇H₂BrF₅ | [1][2] |

| Molecular Weight | 260.99 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.74 g/cm³ at 25 °C | [2] |

| Boiling Point | 162.6 °C at 760 mmHg | [2] |

| Flash Point | 52.1 °C to 78 °C (Closed Cup) | [2] |

| Calculated LogP | 3.746 | [2] |

| Solubility | Low in water; Soluble in methanol, ethanol, dichloromethane | [2] |

Note on Flash Point Discrepancy: Different sources report varying flash points. This may be due to different measurement methods or purity levels. Users should adhere to the value provided on the safety data sheet from their specific supplier and treat the compound as a heat-sensitive, flammable liquid.[2][4]

Synthesis and Purification: A Validated Workflow

The primary industrial and laboratory-scale synthesis of this compound involves the electrophilic bromination of 3,5-difluorobenzotrifluoride.[2] This reaction requires careful control of conditions to ensure selective bromination at the C4 position, which is activated by the ortho, para-directing fluorine atoms and deactivated by the meta-directing trifluoromethyl group.

Diagram: Synthetic Pathway

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is an illustrative example based on established chemical principles for electrophilic bromination and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reactor Preparation: A 500 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and assembled while hot. The system is then allowed to cool to room temperature under a gentle stream of dry nitrogen.

-

Causality: Anhydrous conditions are critical to prevent side reactions of bromine with water and to ensure the efficiency of the electrophilic substitution.[2]

-

-

Charging Reactants: Charge the flask with 3,5-difluorobenzotrifluoride (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent. Cool the mixture to 0 °C using an ice-water bath.

-

Causality: DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and bromine. Low-temperature control is essential to manage the exothermicity of the reaction and minimize the formation of poly-brominated byproducts.[2]

-

-

Addition of Bromine: Slowly add a solution of bromine (1.05 eq) in DCM to the stirred reaction mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

Causality: A slight excess of bromine ensures complete conversion of the starting material. The slow, dropwise addition is a crucial safety and selectivity measure.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C. Quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color disappears. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Causality: The sodium bicarbonate wash neutralizes the HBr byproduct, and the brine wash removes residual water.

-

Purification Protocol: Fractional Vacuum Distillation

The crude product is typically purified by fractional vacuum distillation to yield the final product with high purity (>98%).

-

Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column.

-

Distillation: Heat the crude product under reduced pressure. Collect the fraction boiling at the appropriate temperature (literature value: 162.6 °C at 760 mmHg; boiling point will be lower under vacuum).[2]

-

Analysis: Analyze the collected fractions by GC to confirm purity. Combine fractions with a purity of ≥98%.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons (H-2 and H-6). The chemical shift will be in the downfield region typical for aromatic protons, influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR: The carbon NMR will show distinct signals for the four unique carbon atoms in the aromatic ring and one for the trifluoromethyl carbon. The C-Br, C-F, and C-CF₃ carbons will have characteristic chemical shifts and C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR is a powerful tool. It is expected to show two signals: a singlet for the two equivalent aromatic fluorine atoms and a singlet for the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-F stretching, C-Br stretching, and aromatic C-H and C=C stretching.

Diagram: Analytical Validation Workflow

Caption: Standard workflow for the purification and analytical validation of the final product.

Reactivity Profile and Strategic Applications

This compound is a versatile intermediate primarily due to the reactivity of its carbon-bromine bond.[2]

-

Cross-Coupling Reactions: The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols). This allows for the straightforward introduction of a wide variety of substituents at the C4 position.[2]

-

Nucleophilic Aromatic Substitution (SNAAr): While the ring is electron-deficient, the bromine atom itself can be displaced by strong nucleophiles under specific conditions. However, the fluorine atoms are more likely sites for SNAAr if a suitable leaving group is present elsewhere on a similar scaffold.

-

Grignard/Organolithium Formation: The bromide can be converted into a Grignard reagent (R-MgBr) or an organolithium species (R-Li) via metal-halogen exchange. This transforms the electrophilic carbon into a potent nucleophile, enabling the formation of new carbon-carbon bonds.

Applications in Drug Discovery and Development

The title compound is of significant interest to medicinal chemists. The "pentafluorosubstituted" phenyl ring motif (considering the CF₃ and two F atoms) is increasingly utilized in drug design.

-

Metabolic Blocking: The fluorine atoms can block sites of metabolic oxidation, a key strategy for improving the pharmacokinetic profile of a drug candidate and increasing its half-life.

-

Modulation of Physicochemical Properties: The trifluoromethyl group is highly lipophilic and strongly electron-withdrawing. It can enhance membrane permeability and modulate the pKa of nearby functional groups, which is critical for optimizing drug-target interactions and oral bioavailability.

-

Bioisosterism: The CF₃ group is a bioisostere for several other groups, including isopropyl and even chloro groups, allowing for fine-tuning of steric and electronic properties.

The utility of related bromo-difluoro-aromatic structures as intermediates for pharmaceuticals is well-documented, highlighting the potential of this specific building block in the synthesis of novel APIs.[5][6]

Safety, Handling, and Storage

As a halogenated organic compound, this compound must be handled with appropriate care.

Table 2: GHS Hazard Information

| Hazard Code | Description | Source |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7]

-

Handling: Avoid breathing vapors or mist.[8][9] Avoid contact with skin, eyes, and clothing. Use only non-sparking tools and take precautionary measures against static discharge, especially given its flash point.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] Recommended storage temperature is between 2-8°C to ensure long-term stability.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

-

PubChem. This compound | C7H2BrF5 | CID 2778983. [Link]

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

-

The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.). PharmaCompass. [Link]

Sources

- 1. This compound | C7H2BrF5 | CID 2778983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 499238-36-7 [smolecule.com]

- 3. 651027-00-8|4-Bromo-3,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. aarti-industries.com [aarti-industries.com]

- 5. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 499238-36-7 [amp.chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

4-Bromo-3,5-difluorobenzotrifluoride molecular weight

An In-Depth Technical Guide to 4-Bromo-3,5-difluorobenzotrifluoride (CAS: 499238-36-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key fluorinated building block in modern organic synthesis. The document details its core physicochemical properties, centered on its molecular weight of 260.99 g/mol , and delves into its synthesis, reactivity, and primary applications. With a unique combination of a reactive bromine atom and the electronically modifying trifluoromethyl and difluoro groups, this compound serves as a critical intermediate in the development of novel pharmaceuticals and advanced agrochemicals. This guide offers field-proven insights, detailed protocols for characterization and handling, and a thorough examination of the scientific principles governing its use, serving as an essential resource for professionals in chemical research and development.

Core Compound Profile: this compound

This compound is an aromatic organic compound distinguished by a trifluoromethyl group, two fluorine atoms, and a bromine atom attached to a benzene ring.[1] This substitution pattern imparts a unique combination of chemical reactivity and metabolic stability, making it a highly valuable intermediate in medicinal and materials science.[1]

Caption: Chemical Structure of this compound.

The compound's key quantitative data are summarized in the table below, providing a foundation for its use in experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 260.99 g/mol | [1][2] |

| Molecular Formula | C₇H₂BrF₅ | [1][2] |

| CAS Number | 499238-36-7 | [1][2] |

| IUPAC Name | 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene | [1][2] |

| Density | ~1.74 g/cm³ at 25 °C | [1] |

| Boiling Point | 162.6 °C at 760 mmHg | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| XLogP3-AA (Lipophilicity) | 3.7 | [2] |

Synthesis, Mechanism, and Reactivity

Regioselective Synthesis

The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution, specifically the bromination of 3,5-difluorobenzotrifluoride.[1]

Causality of Experimental Design: The choice of this pathway is dictated by the directing effects of the substituents on the starting material. The trifluoromethyl (-CF₃) group is a powerful deactivating and meta-directing group due to its strong electron-withdrawing inductive effect. The fluorine atoms (-F) are deactivating overall but are ortho, para-directing. The bromine electrophile (Br⁺) is therefore directed to the position that is meta to the -CF₃ group and ortho/para to the two -F groups. This confluence of directing effects overwhelmingly favors substitution at the C4 position, leading to the desired product with high regioselectivity. The reaction is typically performed under anhydrous conditions to prevent side reactions involving water.

Caption: General workflow for the synthesis of this compound.

Core Reactivity

The utility of this compound stems from its dual reactivity:

-

Cross-Coupling Reactions: The carbon-bromine bond serves as a versatile reactive site for forming new carbon-carbon or carbon-heteroatom bonds through palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[3][4] This allows for the precise installation of complex molecular fragments.

-

Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing effects of the -CF₃ and -F groups activate the aromatic ring, making it susceptible to nucleophilic attack, potentially allowing for the displacement of the fluorine atoms under specific conditions.[1]

Applications in Drug Discovery and Agrochemicals

The incorporation of fluorine and fluorinated groups into bioactive molecules is a cornerstone of modern drug design. These modifications can profoundly enhance a drug candidate's profile.

-

Improved Metabolic Stability: The trifluoromethyl group can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[5]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing potency.

-

Increased Lipophilicity: The -CF₃ group significantly increases a molecule's lipophilicity (as shown by its high XLogP value), which can improve its ability to cross cellular membranes.[2][6]

This compound is therefore a sought-after building block for creating novel therapeutic agents, particularly in oncology and virology, where targeted inhibitors often feature highly substituted aromatic cores.[7][8] Similarly, in the agrochemical industry, these structural motifs are used to develop more potent and stable pesticides.[6][8]

Analytical Characterization Protocol: GC-MS

Verifying the identity and purity of this compound is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for this purpose.

Objective: To confirm the molecular weight and assess the purity of a sample.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

-

Chromatographic Separation (GC):

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 15°C/minute.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) for a single major peak, indicating high purity. The retention time of this peak is a characteristic of the compound under these conditions.

-

Analyze the mass spectrum of the major peak. Look for the molecular ion cluster [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as two peaks of nearly equal intensity at m/z 260 and 262. This isotopic signature is a definitive confirmation of a mono-brominated compound.

-

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Protocol:

-

Engineering Controls: All handling must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and/or a face shield.[9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a flame-retardant lab coat.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat and sources of ignition.[10]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

References

-

PubChem. This compound | C7H2BrF5 | CID 2778983. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 142414. National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information. General information. NMR spectra were obtained on a 400 MHz spectrometer. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for - Trifluoromethylation of C(sp2)–H bonds. Available at: [Link]

-

Stenutz. 4-bromo-3,5-dichlorobenzotrifluoride. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock Advanced Synthesis: The Power of 4-Bromo-3-fluorobenzotrifluoride. Available at: [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-3-fluorobenzotrifluoride. Available at: [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-3-nitro-benzotrifluoride. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. Available at: [Link]

-

PubChem. 4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | CID 23443785. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Available at: [Link]

- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Progress in science. 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. Available at: [Link]

Sources

- 1. Buy this compound | 499238-36-7 [smolecule.com]

- 2. This compound | C7H2BrF5 | CID 2778983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3,5-difluorobenzotrifluoride

Abstract

4-Bromo-3,5-difluorobenzotrifluoride is a highly functionalized aromatic compound of significant interest in the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern—featuring a trifluoromethyl group, two fluorine atoms, and a reactive bromine atom—makes it a versatile building block for the synthesis of complex molecules. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the reactivity of the benzene ring, while the bromine atom serves as a key handle for cross-coupling reactions. This guide provides a comprehensive overview of a primary, field-proven synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic rings requires careful strategic planning to control regioselectivity. For the target molecule, this compound, the primary challenge lies in the precise introduction of the bromine atom onto the 3,5-difluorobenzotrifluoride core.

Retrosynthetic Analysis:

A logical retrosynthetic approach identifies electrophilic aromatic substitution as the most direct method for introducing the bromine atom. The starting material, 3,5-difluorobenzotrifluoride, is commercially available, though its own synthesis is a multi-step process often originating from precursors like 3,5-difluoroaniline.[1][2] The directing effects of the substituents on the 3,5-difluorobenzotrifluoride ring are paramount to the success of this strategy.

-

-CF₃ group: A powerful deactivating and meta-directing group.

-

-F atoms (at C3 and C5): Deactivating via induction but ortho-, para-directing via resonance.

Considering these effects, the C4 position is the most favorable site for electrophilic attack. It is para to the strongly deactivating -CF₃ group and, crucially, it is ortho to both fluorine atoms, which activate this position through resonance. This convergence of directing effects allows for highly regioselective bromination.

The primary synthesis pathway detailed in this guide is the direct electrophilic bromination of 3,5-difluorobenzotrifluoride.[3]

Synthesis Pathway: Electrophilic Bromination

This method stands as the most efficient and direct route, leveraging the inherent electronic properties of the 3,5-difluorobenzotrifluoride precursor to achieve high regioselectivity.[3]

Reaction Principle

The mechanism follows the classical electrophilic aromatic substitution pathway.[3] A brominating agent, often elemental bromine (Br₂) or a source of Br⁺, is activated by a Lewis acid or strong protic acid. This generates a potent electrophile that attacks the electron-rich π-system of the aromatic ring. The electron-withdrawing effects of the fluorine and trifluoromethyl groups slow the reaction rate compared to benzene, necessitating controlled and often forcing conditions to achieve a good yield.[3]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the electrophilic bromination process from starting material to purified product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the selective bromination of 3,5-difluorobenzotrifluoride.

Materials:

-

3,5-Difluorobenzotrifluoride

-

Bromine (Br₂) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[4][5]

-

Fuming Sulfuric Acid (Oleum) or Glacial Acetic Acid[5]

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize HBr fumes). Ensure all glassware is thoroughly dried.

-

Charging: Charge the flask with 3,5-difluorobenzotrifluoride (1.0 eq.) and the chosen solvent (e.g., fuming sulfuric acid). Cool the mixture to 0-5 °C in an ice bath.

-

Expert Insight: The use of a strong acid like fuming sulfuric acid acts as both the solvent and the catalyst, polarizing the Br-Br bond and increasing the electrophilicity of the bromine.

-

-

Reagent Addition: Slowly add the brominating agent (e.g., Bromine, 1.05 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[3]

-

Expert Insight: A slight excess of the brominating agent ensures complete conversion of the starting material. Slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of di-brominated byproducts.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture over crushed ice. This will dilute the acid and precipitate the crude product.

-

Trustworthiness Check: This step must be performed slowly and with caution in a well-ventilated fume hood, as the dilution of concentrated acid is highly exothermic.

-

-

Workup:

-

Extract the aqueous slurry with dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[3]

Data Summary

The following table summarizes typical parameters for the electrophilic bromination protocol.

| Parameter | Value/Condition | Rationale & Causality |

| Starting Material | 3,5-Difluorobenzotrifluoride | Precursor with correct F and CF₃ substitution. |

| Brominating Agent | Br₂ / Fuming H₂SO₄ | Classic, potent electrophilic system for deactivated rings. |

| Stoichiometry | ~1.05 eq. Bromine | Slight excess drives the reaction to completion. |

| Temperature | 0 °C to Room Temp. | Low initial temperature controls exotherm; RT allows reaction to complete. |

| Reaction Time | 12 - 24 hours | Deactivated ring requires longer reaction times for high conversion. |

| Typical Yield | 75 - 90% | Highly dependent on precise control of conditions and purification efficiency. |

Alternative Synthetic Considerations: The Sandmeyer Approach

While direct bromination is preferred, an alternative pathway exists starting from a suitable aniline precursor, such as 3,5-difluoro-4-(trifluoromethyl)aniline. This route utilizes the Sandmeyer reaction, a robust method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[6][7][8]

Workflow Diagram for Sandmeyer Route

Caption: Conceptual workflow for the Sandmeyer synthesis route.

Rationale and Limitations

The Sandmeyer reaction is a powerful tool in organic synthesis.[9] It involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) to form a diazonium salt.[10][11] This salt is then decomposed in the presence of a copper(I) bromide catalyst to yield the aryl bromide, with the evolution of nitrogen gas.[6][8]

Key Causality: The diazonium group (-N₂⁺) is an excellent leaving group, and the copper(I) catalyst facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and subsequent capture of a bromine atom from a copper(II) species.[8]

Limitation: The primary drawback of this route is the availability and synthesis of the required precursor, 3,5-difluoro-4-(trifluoromethyl)aniline. Its preparation is often more complex and costly than the direct bromination of 3,5-difluorobenzotrifluoride, making the electrophilic substitution pathway more economically viable for large-scale production.

Conclusion

The synthesis of this compound is most effectively achieved via the direct electrophilic bromination of 3,5-difluorobenzotrifluoride. This pathway is strategically sound, leveraging the inherent directing effects of the substituents to afford high regioselectivity and good yields. Careful control of reaction temperature and stoichiometry is critical to maximizing product formation and minimizing impurities. While alternative methods like the Sandmeyer reaction are mechanistically valid, the direct bromination route offers superior efficiency and practicality, establishing it as the preferred method for researchers and chemical development professionals.

References

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

-

OpenOChem Learn. Sandmeyer Reaction. Available from: [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available from: [Link]

-

Ansari, M.A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available from: [Link]

-

Finger, G. C., & Reed, F. H. (1951). Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Journal of the American Chemical Society. Available from: [Link]

-

Finger, G. C., & Reed, F. H. (1951). Aromatic Fluorine Compounds. I. The Synthesis of 2,5- and 3,5-Difluorobenzotrifluorides. Journal of the American Chemical Society. Available from: [Link]

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

- Google Patents. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene. Available from: [Link]

- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

Sources

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 499238-36-7 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromo-3,5-difluorobenzotrifluoride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Among the vast array of fluorinated building blocks, 4-Bromo-3,5-difluorobenzotrifluoride has emerged as a particularly versatile and valuable reagent. Its unique substitution pattern, featuring a trifluoromethyl group, two fluorine atoms, and a reactive bromine handle, offers a powerful platform for the synthesis of complex molecular architectures with tailored functionalities. This guide provides a comprehensive technical overview of this compound, encompassing its chemical structure, synthesis, reactivity in key cross-coupling reactions, and its applications as a cornerstone in the development of novel therapeutics.

Unveiling the Chemical Architecture: Structure and Properties

This compound, with the IUPAC name 2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene, is an aromatic compound characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and a trifluoromethyl group.[1][2] This unique combination of substituents imparts a distinct set of physical and chemical properties that are highly desirable in organic synthesis.

The presence of the electron-withdrawing trifluoromethyl and fluorine groups significantly influences the electronic nature of the aromatic ring, enhancing its thermal and chemical stability.[1] The bromine atom serves as a versatile functional handle, readily participating in a variety of cross-coupling reactions, making it an invaluable building block for the construction of more complex molecules.[3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 499238-36-7 | [2] |

| Molecular Formula | C₇H₂BrF₅ | [1][2] |

| Molecular Weight | 260.99 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 162.6 °C at 760 mmHg | [1] |

| Density | 1.74 g/cm³ at 25 °C | [1] |

| Flash Point | 78 °C | [1] |

Synthesis of this compound: A Practical Approach

The most common and practical synthesis of this compound involves the electrophilic bromination of 3,5-difluorobenzotrifluoride.[1] The electron-withdrawing nature of the trifluoromethyl and fluorine groups deactivates the aromatic ring towards electrophilic substitution. However, the directing effects of these substituents favor the introduction of the bromine atom at the C4 position, leading to the desired product with good selectivity.

The mechanism of this bromination follows the classical electrophilic aromatic substitution pathway, albeit with kinetics influenced by the deactivating substituents.[1]

Detailed Experimental Protocol: Bromination of 3,5-Difluorobenzotrifluoride

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3,5-Difluorobenzotrifluoride

-

Bromine (Br₂)

-

Iron powder (catalyst) or a Friedel-Crafts catalyst

-

Anhydrous dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄)

-

Aqueous sodium bisulfite solution

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3,5-difluorobenzotrifluoride and the chosen solvent (e.g., anhydrous dichloromethane).

-

Add a catalytic amount of iron powder.

-

Cool the reaction mixture in an ice bath.

-

Slowly add bromine dropwise from the dropping funnel to the stirred reaction mixture, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by GC-MS or TLC). The reaction temperature can be controlled between 30°C to 60°C.[4]

-

Quench the reaction by carefully adding an aqueous sodium bisulfite solution to destroy any excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity Profile: A Gateway to Molecular Complexity

The synthetic utility of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures.[5] this compound is an excellent substrate for this reaction, readily coupling with a wide range of aryl and heteroaryl boronic acids and their derivatives. The electron-deficient nature of the aromatic ring can facilitate the oxidative addition step in the catalytic cycle.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a Schlenk flask, add this compound, phenylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] this compound readily reacts with a variety of primary and secondary amines, providing access to a diverse range of substituted anilines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Exemplary Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

-

This compound

-

Morpholine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

-

Add this compound and the anhydrous solvent.

-

Add morpholine to the reaction mixture.

-

Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Beyond

The unique structural features of this compound make it a highly sought-after building block in the pharmaceutical and agrochemical industries. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The fluorine atoms can also contribute to improved pharmacokinetic properties.

While specific drug candidates synthesized directly from this compound are often proprietary, its structural motif is found in a variety of bioactive molecules, including kinase inhibitors and central nervous system agents. The ability to readily introduce diverse functionalities via cross-coupling reactions allows for the rapid generation of compound libraries for high-throughput screening and lead optimization.

Beyond pharmaceuticals, this compound is also explored in materials science for the synthesis of fluorinated polymers and liquid crystals, where the fluorine content can impart desirable properties such as thermal stability and specific electronic characteristics.[1]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient pathway to a vast array of complex molecules. For researchers and scientists in drug discovery and materials science, this versatile building block offers a key to unlocking novel chemical space and accelerating the development of next-generation therapeutics and advanced materials. As our understanding of the intricate roles of fluorine in molecular design continues to evolve, the importance of reagents like this compound is poised to grow even further.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Navigating Organic Synthesis with 4-Bromo-3-fluorobenzotrifluoride: A Chemist's Guide. [Link]

- Google Patents. US4155940A - M-Bromo-benzotrifluorides.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3,5-difluorobenzotrifluoride (CAS No. 124773-24-2), a key intermediate in various synthetic pathways. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding its solubility profile based on established chemical principles and furnishing detailed, field-proven methodologies for its experimental determination.

Introduction to this compound and the Significance of its Solubility

This compound is an aromatic compound with the molecular formula C₇H₂BrF₅.[1] Its structure, featuring a benzene ring substituted with a bromine atom, two fluorine atoms, and a trifluoromethyl group, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and material science.

Solubility is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and process chemistry.[2] An accurate understanding of a compound's solubility in various solvents is paramount for designing efficient reaction conditions, purification strategies, and ultimately, for its successful application.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of predicting solubility.[3][4][5][6][7] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.

This compound possesses both polar and non-polar characteristics. The highly electronegative fluorine and bromine atoms, along with the trifluoromethyl group, create dipoles within the molecule, contributing to its overall polarity. However, the benzene ring is inherently non-polar. The interplay of these features dictates its solubility in different media.

A key indicator of a compound's lipophilicity is its partition coefficient (LogP), which is the ratio of its concentration in a non-polar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. A higher LogP value indicates greater lipophilicity and lower aqueous solubility. The predicted XlogP for this compound is 3.7, which suggests a strong preference for non-polar environments and consequently, low water solubility.[8][9]

Qualitative Solubility Profile of this compound

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water | Low | The hydrophobic nature of the benzene ring and the trifluoromethyl group outweighs the polarity of the halogen substituents, leading to poor interaction with the highly polar water molecules.[1] |

| Methanol, Ethanol | Good to Excellent | The alcohol's alkyl chain can interact with the non-polar aspects of the molecule, while the hydroxyl group can engage in dipole-dipole interactions with the polar C-F and C-Br bonds.[1] | |

| Polar Aprotic | Acetone, Acetonitrile | Good to Excellent | These solvents possess significant dipole moments that can effectively solvate the polar regions of this compound. |

| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent | These are highly polar aprotic solvents capable of dissolving a wide range of organic compounds. | |

| Non-Polar | Dichloromethane, Chloroform | Excellent | The polarity of these solvents is well-matched with the overall polarity of the compound. |

| Toluene, Hexane | Good | These solvents can effectively solvate the non-polar benzene ring. |

Note: This table provides a general guide. The actual solubility can be influenced by factors such as temperature and the presence of impurities. For any critical application, experimental determination of solubility is strongly recommended.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10] This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.

Causality Behind Experimental Choices

The core principle of the shake-flask method is to establish a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. Shaking or agitation is crucial to maximize the surface area of the solid in contact with the solvent, thereby accelerating the dissolution process. The extended incubation period ensures that the system reaches a state where the rate of dissolution equals the rate of precipitation. Temperature control is critical as solubility is temperature-dependent.

Step-by-Step Methodology

Herein lies a detailed protocol for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (as a solid or liquid)

-

Selected solvents of high purity

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Protocol:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of vials or flasks. An excess is visually confirmed by the presence of undissolved material throughout the experiment.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Visualization of the Shake-Flask Workflow

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Analytical Quantification of this compound

Accurate quantification of the dissolved compound is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two common and effective techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of this compound.

Rationale for Method Selection:

-

Specificity: HPLC can separate the analyte of interest from any potential impurities or degradants, ensuring accurate quantification.

-

Sensitivity: Modern HPLC systems can detect very low concentrations of the analyte.

-

Versatility: A wide range of stationary and mobile phases can be used to optimize the separation. For fluorinated compounds, reversed-phase HPLC is often a suitable choice.[11][12][13][14]

Typical HPLC Parameters (to be optimized):

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. A gradient elution may be necessary to achieve good separation.

-

Detector: A UV detector set at a wavelength where this compound exhibits maximum absorbance.

-

Flow Rate: Typically 1 mL/min.

-

Injection Volume: 10-20 µL.

Calibration: A calibration curve must be prepared using standard solutions of this compound of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.

UV-Visible (UV-Vis) Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed.[15][16][17][18]

Rationale for Method Selection:

-

Speed and Simplicity: UV-Vis measurements are quick and straightforward to perform.

-

Cost-Effective: The instrumentation is generally less expensive than HPLC.

Protocol:

-

Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve.

-

Measure Sample Absorbance: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at λmax.

-

Calculate Concentration: Use the Beer-Lambert law and the calibration curve to determine the concentration of the compound in the sample.

Important Consideration: This method assumes that this compound is the only component in the solution that absorbs at λmax. If impurities are present that also absorb at this wavelength, the results will be inaccurate.

Visualization of the Analytical Workflow

Caption: Analytical workflows for the quantification of this compound.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.[19][20][21][22][23]

-

Thermodynamic Solubility: As determined by the shake-flask method, this is the true equilibrium solubility of the most stable crystalline form of the compound. It is a fundamental physicochemical property.

-

Kinetic Solubility: This is often measured in high-throughput screening assays. It typically involves dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. This value can be higher than the thermodynamic solubility due to the formation of a supersaturated solution.

For drug development and formulation, thermodynamic solubility is the more relevant parameter as it reflects the long-term stability of the system.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its chemical structure provides a strong basis for predicting its solubility behavior. It is expected to have low aqueous solubility and good to excellent solubility in a range of common organic solvents. For applications requiring precise solubility values, the shake-flask method, coupled with a robust analytical technique such as HPLC, provides a reliable and accurate means of determination. This guide offers the theoretical foundation and practical protocols necessary for researchers and scientists to confidently assess the solubility of this important chemical intermediate.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Solubility of Things. 1-Bromo-3-fluorobenzene. [Link]

-

ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ACS Publications. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer | Pharmaceutical Communications. [Link]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

YouTube. (2025, December 18). What Is The 'Like Dissolves Like' Principle?. [Link]

-

PubChem. 4-Bromo-3-fluorobenzotrifluoride. [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]

-

Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term. [Link]

-

PPRTV Library. (2017, September 25). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). [Link]

-

PubChem. 4-Bromo-3,5-difluorophenol. [Link]

-

Stenutz. 4-bromo-3,5-dichlorobenzotrifluoride. [Link]

-

PubChem. This compound. [Link]

-

LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

-

ResearchGate. (2025, August 6). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine | Request PDF. [Link]

-

PubChem. Fluorobenzene. [Link]

-

National Institutes of Health. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

-

PubMed. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]

-

PubChemLite. This compound (C7H2BrF5). [Link]

-

ResearchGate. (2025, August 10). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

-

NIST WebBook. Benzene, 1-bromo-3-fluoro-. [Link]

-

ChemWhat. This compound CAS#: 499238-36-7. [Link]

Sources

- 1. Buy this compound | 499238-36-7 [smolecule.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Khan Academy [khanacademy.org]

- 4. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. This compound | C7H2BrF5 | CID 2778983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C7H2BrF5) [pubchemlite.lcsb.uni.lu]

- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. rootspress.org [rootspress.org]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. researchgate.net [researchgate.net]

- 21. enamine.net [enamine.net]

- 22. researchgate.net [researchgate.net]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Spectroscopic Signature of a Key Fluorinated Building Block: A Technical Guide to 4-Bromo-3,5-difluorobenzotrifluoride

Abstract

4-Bromo-3,5-difluorobenzotrifluoride is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of novel agrochemicals, pharmaceuticals, and advanced materials. The precise arrangement of its bromine, fluorine, and trifluoromethyl substituents on the benzene ring imparts unique electronic and steric properties, making it a valuable synthon for introducing fluorinated moieties into larger molecules. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of readily available experimental spectra for this specific isomer, this guide leverages high-fidelity predictive models and corroborates the findings with experimental data from structurally analogous compounds. This approach offers a robust and instructive framework for researchers, scientists, and drug development professionals working with this and other complex fluorinated molecules.

Introduction: The Significance of Fluorinated Scaffolds